REACTION_CXSMILES
|
[CH:1]1([CH:4]2[CH2:9][NH:8][C:7](=O)[CH2:6][S:5]2)[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH:1]1([CH:4]2[S:5][CH2:6][CH2:7][NH:8][CH2:9]2)[CH2:3][CH2:2]1 |f:1.2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
355 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1SCC(NC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
slowly quenched with 2M NaOH until gas evolution
|
Type
|
CUSTOM
|
Details
|
a fine white precipitate formed
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with THF
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1CNCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |